N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide
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Overview
Description
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is an organic compound characterized by its bulky tert-butyl groups attached to the phenyl ring
Scientific Research Applications
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2,4,6-tri-tert-butylphenylamine and ethyl formate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants or products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bulky tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide involves its interaction with molecular targets through its formamide group. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(2,4,6-trimethylphenyl)formamide: Similar structure but with methyl groups instead of tert-butyl groups.
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
Uniqueness
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This steric effect can influence the compound’s reactivity and interactions, making it distinct from other similar compounds with smaller substituents.
Properties
IUPAC Name |
N-ethyl-N-(2,4,6-tritert-butylphenyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-11-22(14-23)18-16(20(5,6)7)12-15(19(2,3)4)13-17(18)21(8,9)10/h12-14H,11H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVSNDWOTXZWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=O)C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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